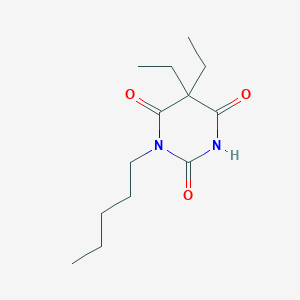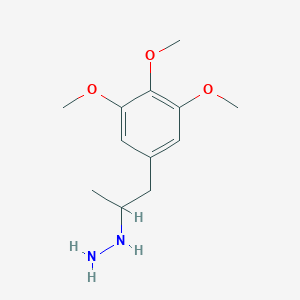
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a hydrazine derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine is not fully understood. However, it has been suggested that it may exert its antitumor effects through the induction of apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by interfering with the cell cycle. In addition, it has been suggested that its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Effets Biochimiques Et Physiologiques
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess antioxidant activity, which may contribute to its antitumor and anti-inflammatory effects. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, it has been demonstrated to possess immunomodulatory effects, which may contribute to its antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine. One area of research could focus on the development of new derivatives of this compound with improved therapeutic properties. Another area of research could focus on the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. In addition, future research could explore the use of this compound in combination with other drugs or therapies, which may enhance its effectiveness. Overall, continued research on 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine may lead to the development of new and effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine can be achieved through several methods. One of the most common methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-hydrazinylpropan-1-ol in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 3,4,5-trimethoxyphenylacetic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been demonstrated to possess antiviral activity against the hepatitis B virus, making it a potential candidate for the treatment of viral infections.
Propriétés
Numéro CAS |
16603-10-4 |
|---|---|
Nom du produit |
1-(3,4,5-Trimethoxyphenyl)propan-2-ylhydrazine |
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxyphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2O3/c1-8(14-13)5-9-6-10(15-2)12(17-4)11(7-9)16-3/h6-8,14H,5,13H2,1-4H3 |
Clé InChI |
CHXQMYIAXRURDN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)NN |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)NN |
Synonymes |
1-(3,4,5-Trimethoxy-α-methylphenethyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
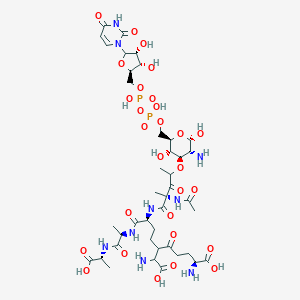
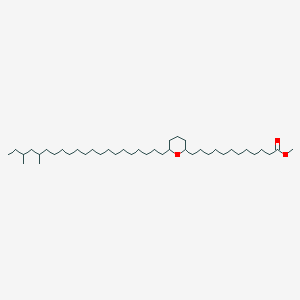
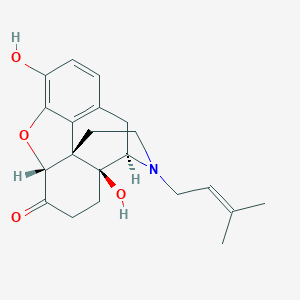
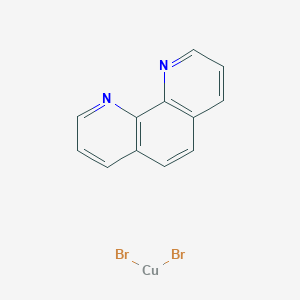
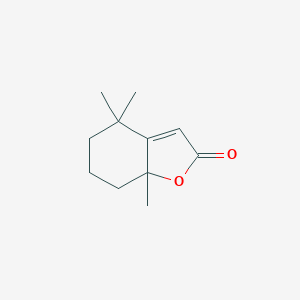
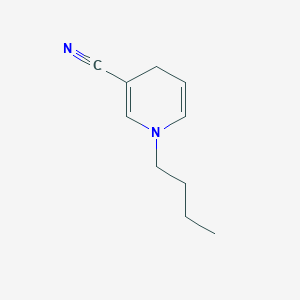



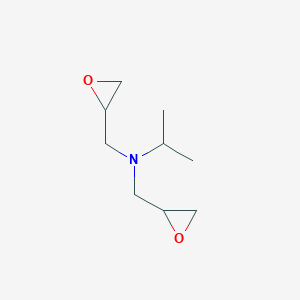
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

